sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate
Description
The compound sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate is a sodium salt of a sulfonated steroid derivative. Its structure features:
- A cyclopenta[a]phenanthrene core, characteristic of steroids and bile acids.
- A pentanoylamino-ethanesulfonate side chain, increasing water solubility due to the anionic sulfonate group.
- A hydrate form, indicating crystalline water molecules in its solid state.
This compound is structurally analogous to bile acid conjugates, such as taurocholic acid, but differs in side-chain modifications .
Properties
Molecular Formula |
C26H46NNaO7S |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate |
InChI |
InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1 |
InChI Key |
OLPIZAYYAVQETM-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s molecular formula is C₂₆H₄₆NNaO₇S·H₂O , with a hydrate form stabilized by intermolecular hydrogen bonding. Its IUPAC name reflects the stereochemistry of the steroid nucleus and the taurine-conjugated side chain:
(R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate hydrate. The sodium counterion ensures solubility in aqueous media, while the hydrous form enhances stability during storage.
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis begins with deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid) as the primary bile acid precursor. Taurine conjugation occurs via amide bond formation between the carboxyl group of deoxycholic acid and the amine group of taurine (2-aminoethanesulfonic acid). Early methods employed carbodiimide-based coupling agents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) , but these faced challenges in scalability and byproduct formation.
Stepwise Reaction Mechanism
- Activation of Carboxyl Group : Deoxycholic acid is treated with N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to form a reactive mixed carbonate intermediate.
- Nucleophilic Attack by Taurine : The activated intermediate reacts with taurine’s primary amine, facilitating amide bond formation.
- Sodium Salt Formation : The resulting taurodeoxycholic acid is neutralized with sodium hydroxide to yield the sodium salt.
- Hydration : Crystallization from aqueous isopropyl alcohol introduces the hydrate form.
Industrial-Scale Production (Patent WO2022059948A1)
A 2021 patent disclosed a streamlined process for mass-producing sodium taurodeoxycholate hydrate with >99% purity. Key innovations include:
Synthetic Steps
Crude Synthesis :
- Reactants : Sodium taurate (2.5 eq), deoxycholic acid (1.0 eq), and EEDQ (1.2 eq) are dissolved in a 2:1 (v/v) mixture of dichloromethane and methanol.
- Conditions : Stirred at 25°C for 48 hours under nitrogen.
- Yield : ~85% crude product.
Primary Purification :
- Washing : Crude product is washed with cold ethyl acetate (3 × 500 mL per kg crude) to remove unreacted taurine and EEDQ derivatives.
- Filtration : Vacuum filtration yields a damp cake with ~70% solvent content.
Recrystallization :
- Dissolution : The cake is dissolved in isopropyl alcohol (10× weight) at 60°C.
- Cooling : Gradual cooling to 4°C over 24 hours induces crystallization.
- Filtration : Recovered crystals are washed with chilled isopropyl alcohol (2× volume).
Final Hydration :
Process Optimization Data
| Parameter | Value | Impact on Purity |
|---|---|---|
| Isopropyl Alcohol | 10× weight of crude | Reduces co-crystallization |
| Cooling Rate | 0.5°C/hour | Enhances crystal uniformity |
| Hydration Time | 72 hours | Ensures stoichiometric H₂O |
Purification and Analytical Validation
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is the gold standard for purity assessment. The patent-reported method achieved a retention time of 8.2 minutes with 99.4% peak area. Impurities, including residual deoxycholic acid (<0.1%) and EEDQ byproducts (<0.05%), were negligible.
Industrial Applications and Challenges
Pharmaceutical Uses
Sodium taurodeoxycholate hydrate is a critical excipient in:
Scalability Challenges
- Solvent Recovery : Isopropyl alcohol recycling requires fractional distillation to maintain cost efficiency.
- Polymorphism Risk : Rapid cooling may induce metastable hydrate forms, necessitating controlled crystallization.
Chemical Reactions Analysis
Types of Reactions: Sodium taurodeoxycholate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various bile acid derivatives and modified surfactant molecules .
Scientific Research Applications
The compound "sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate," also known as Taurodeoxycholic acid sodium salt hydrate, has the molecular formula . It is a sodium salt hydrate of taurodeoxycholic acid .
Chemical Identifiers
Key identifiers for this compound include :
- PubChem CID: 71434009
- IUPAC Name: sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate
- InChI: InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1
- InChIKey: OLPIZAYYAVQETM-UHFFFAOYSA-M
- SMILES: CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]
- CAS Number: 207737-97-1
Properties
Key properties include:
Mechanism of Action
Sodium taurodeoxycholate hydrate exerts its effects through several mechanisms:
Surfactant Action: It reduces surface tension, allowing for the solubilization of hydrophobic molecules.
Activation of Pathways: It activates the TGR5 and S1PR2 pathways, which are involved in various cellular processes such as inflammation and metabolism.
Molecular Targets: It interacts with membrane proteins, facilitating their isolation and study.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural and physicochemical properties of the target compound and related derivatives:


Key Observations :
- The sulfonate group in the target compound and taurine conjugate in taurocholic acid both enhance aqueous solubility, critical for roles in bile acid metabolism .
- Allopregnanolone lacks polar groups, favoring blood-brain barrier penetration as a neurosteroid .
- Phosphocholine derivatives (e.g., stigmastanyl-phosphocholine) prioritize membrane affinity over solubility .
Bioactivity and Mechanism of Action
Target Compound vs. Taurocholic Acid
- Similarities : Both compounds likely interact with bile acid transporters (e.g., ASBT) due to their sulfonate/taurine groups .
Comparison with Neurosteroids (Allopregnanolone)
- Allopregnanolone’s 3β-hydroxy-20-keto structure enables potent GABA-A receptor modulation, while the target compound’s polar groups limit CNS penetration .
Analytical and Computational Comparisons
Molecular Similarity Metrics
- Tanimoto coefficients between the target compound and taurocholic acid sodium show 53–64% similarity , reflecting shared steroidal features but divergent side chains .
- Cosine scores from MS/MS fragmentation patterns would cluster the target compound with other sulfonated steroids, distinct from non-polar derivatives like allopregnanolone .
QSAR and Docking Predictions
- QSAR models predict the sulfonate group improves solubility (LogP ≈ -2.0) but reduces membrane permeability compared to allopregnanolone (LogP ≈ 3.5) .
- Molecular docking suggests the pentanoylamino side chain may interact uniquely with hydrophobic pockets in bile acid-binding proteins, unlike taurine’s ionic interactions .
Pharmacokinetic and Toxicological Profiles
Biological Activity
Sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate is a complex organic compound with significant biological activity. Its molecular formula is C24H39NNaO5S and its molecular weight is approximately 539.7 g/mol . This compound features a steroid-like backbone and multiple hydroxyl groups that contribute to its unique chemical properties and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological molecules. It exhibits several notable mechanisms:
- Antioxidant Properties : The presence of hydroxyl groups in the structure can contribute to antioxidant activities by scavenging free radicals.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines.
Interaction Studies
Interaction studies have indicated that sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,...] can interact with proteins and enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines (e.g., H460 and A549). The mechanism involved caspase activation leading to programmed cell death .
- Anti-inflammatory Effects : A study highlighted that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Reduced cytokine levels (TNF-alpha, IL-6) | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Synthesis and Applications
The synthesis of sodium;2-[4-(3,...] can be approached through various chemical methods that modify its structure for enhanced biological activity. Applications include:
- Pharmaceutical Formulations : As a candidate for drug development due to its diverse biological activities.
- Research Tool : Utilized in studies exploring the mechanisms of action against specific diseases.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this steroid-derived sodium sulfonate compound?
- Methodological Answer : Synthesis typically involves coupling steroid precursors (e.g., 3,12-dihydroxy-10,13-methyltetradecahydrocyclopenta[a]phenanthrene derivatives) with sulfonate-containing moieties. For example, sodium azide-mediated substitution in anhydrous DMF at 65°C for 16 hours, followed by column chromatography (e.g., ethyl acetate:hexanes gradients) for purification . Evidence from similar steroid conjugates (e.g., progesterone derivatives) highlights the use of boric acid as a catalyst in coupling reactions .
Q. How is the compound structurally characterized to confirm purity and stereochemical integrity?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS), and X-ray crystallography (where feasible). For example, NMR analysis of cyclopenta[a]phenanthrene derivatives resolves methyl group signals (e.g., 10,13-dimethyl protons at δ 0.8–1.2 ppm) and hydroxyl protons (broad signals at δ 3–5 ppm) . Polarimetry or chiral HPLC (e.g., using monobasic sodium phosphate buffer at pH 3.0 with acetonitrile) validates stereochemistry .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : HPLC-MS/MS with reverse-phase C18 columns and mobile phases combining methanol/acetonitrile with phosphate buffers (e.g., 70:30 sodium phosphate buffer pH 3.0:acetonitrile) . Internal standards like deuterated analogs (e.g., MDA-d2 or 8-OHdG-15N5) improve precision in urinary or plasma samples .
Advanced Research Questions
Q. How does the sulfonate group influence the compound’s pharmacokinetics and tissue distribution?
- Methodological Answer : The sulfonate enhances water solubility but may reduce membrane permeability. To study this, use in vitro permeability assays (e.g., Caco-2 monolayers) and compare logP values with non-sulfonated analogs. In vivo, radiolabeled isotopes (e.g., ³H or ¹⁴C) tracked via scintillation counting in tissues can map distribution . Evidence from taurocholic acid analogs (similar sulfonated steroids) shows preferential hepatic uptake due to bile acid transporters .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting receptor binding affinities)?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay interference (e.g., PAINS alerts). Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase reporter assays) validate target engagement . For instance, PAINS filters (Baell & Holloway criteria) flag thiol-reactive moieties; re-testing with purified enantiomers (via chiral chromatography) clarifies structure-activity relationships .
Q. How can researchers optimize experimental formulations for in vivo studies given the compound’s solubility limitations?
- Methodological Answer : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based encapsulation. For intravenous delivery, sodium phosphate buffer (pH 7.4) stabilizes sulfonate ionization. Evidence from prostaglandin formulations suggests lyophilization with trehalose improves shelf-life .
Q. What in silico models predict interactions between this compound and nuclear hormone receptors (e.g., glucocorticoid or progesterone receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystallographic receptor structures (e.g., PDB 3EQM for progesterone receptors) identifies key binding residues. MD simulations (GROMACS) assess stability of the sulfonate-steroid backbone in receptor pockets . Cross-validate with SPR or fluorescence polarization assays using recombinant receptor ligand-binding domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


